molecular formula C8H8FNO2 B1355504 Ethyl 6-fluoronicotinate CAS No. 116241-59-9

Ethyl 6-fluoronicotinate

Cat. No.: B1355504
CAS No.: 116241-59-9
M. Wt: 169.15 g/mol
InChI Key: SWIMQDNPJDCTLE-UHFFFAOYSA-N
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Description

Ethyl 6-fluoronicotinate: is an organic compound with the molecular formula C_8H_7FNO_2. It is a derivative of nicotinic acid, where a fluorine atom is substituted at the 6th position of the pyridine ring, and an ethyl group is attached to the carboxyl group. This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

    Industrial Production Methods: The industrial production of this compound typically involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or distillation to obtain the desired product.

    Types of Reactions:

    • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

    • Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.

    • Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.

    Common Reagents and Conditions:

    • Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

    • Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) are often used.

    • Substitution: Nucleophiles such as ammonia (NH_3) and various alkyl halides can be used in substitution reactions.

    Major Products Formed:

    • Oxidation Products: Various carboxylic acids and ketones.

    • Reduction Products: Primary, secondary, or tertiary amines.

    • Substitution Products: Amides, esters, or other substituted pyridines.

    Scientific Research Applications

    Chemistry: Ethyl 6-fluoronicotinate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a precursor in the synthesis of biologically active compounds, including potential pharmaceuticals. Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects. Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

    Mechanism of Action

    The mechanism by which Ethyl 6-fluoronicotinate exerts its effects depends on its specific application. For example, in pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

    Comparison with Similar Compounds

    • Ethyl Nicotinate: Lacks the fluorine atom at the 6th position.

    • Ethyl 2-fluoronicotinate: Fluorine atom at the 2nd position instead of the 6th.

    • Ethyl 3-fluoronicotinate: Fluorine atom at the 3rd position instead of the 6th.

    Uniqueness: Ethyl 6-fluoronicotinate is unique due to the specific position of the fluorine atom, which can influence its chemical reactivity and biological activity compared to its analogs.

    This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

    Properties

    IUPAC Name

    ethyl 6-fluoropyridine-3-carboxylate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C8H8FNO2/c1-2-12-8(11)6-3-4-7(9)10-5-6/h3-5H,2H2,1H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    SWIMQDNPJDCTLE-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCOC(=O)C1=CN=C(C=C1)F
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C8H8FNO2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID80558615
    Record name Ethyl 6-fluoropyridine-3-carboxylate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80558615
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    169.15 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    116241-59-9
    Record name Ethyl 6-fluoropyridine-3-carboxylate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80558615
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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